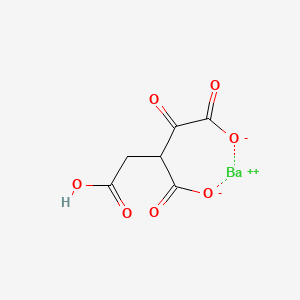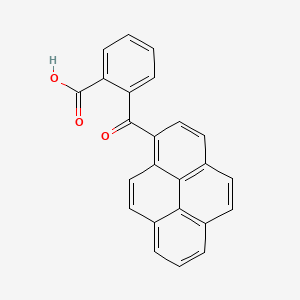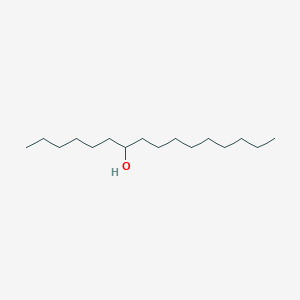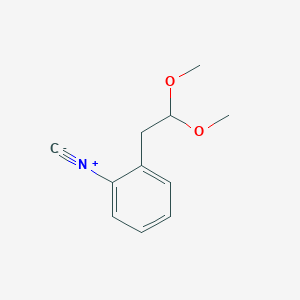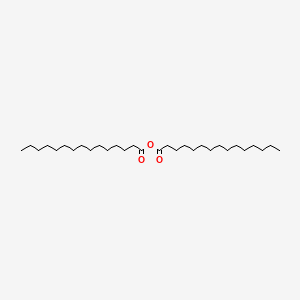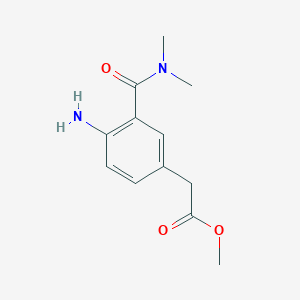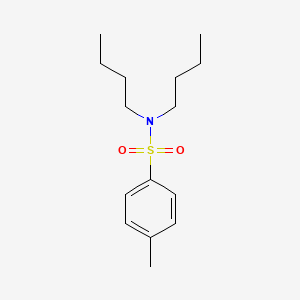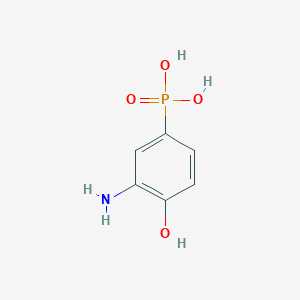
(3-Amino-4-hydroxyphenyl)phosphonic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“(3-Amino-4-hydroxyphenyl)phosphonic acid” is a chemical compound that contains both a phosphonic acid group and an amino-hydroxyphenyl group . It is commonly used as a chelating agent and sequestrant in various industrial applications, including water treatment, metal cleaning, and textiles . The molecular formula of this compound is C6H8NO4P.
Synthesis Analysis
The synthesis of phosphonic acids, including “this compound”, has been a focus of considerable attention in synthetic organic chemistry . The synthesis of phosphonic acids can be achieved from dialkyl or diaryl phosphonate, from dichlorophosphine or dichlorophosphine oxide, from phosphonodiamide, or by oxidation of phosphinic acid . Among all these methods, the dealkylation of dialkyl phosphonates under either acidic conditions (HCl) or using the McKenna procedure (a two-step reaction that makes use of bromotrimethylsilane followed by methanolysis) constitute the best methods to prepare phosphonic acids .Molecular Structure Analysis
The molecular structure of “this compound” is characterized by a phosphorus atom bonded to three oxygen atoms and one carbon atom . The molecule possesses a tetrahedral geometry .Chemical Reactions Analysis
Phosphonic acids, including “this compound”, are known for their diverse applications due to their structural analogy with the phosphate moiety or to their coordination or supramolecular properties . They are used for their bioactive properties (drug, pro-drug), for bone targeting, for the design of supramolecular or hybrid materials, for the functionalization of surfaces, for analytical purposes, for medical imaging or as phosphoantigen .Physical And Chemical Properties Analysis
The molecule of phosphonic acid possesses a tetrahedral geometry . In its pure form, it exists as colorless crystals, is slightly soluble in water, and is highly polar due to its structure . This chemical compound is a diprotic acid, which means it can donate two protons (H +) per molecule .作用機序
The mechanism of action of phosphonic acids, including “(3-Amino-4-hydroxyphenyl)phosphonic acid”, is largely due to their structural analogy with the phosphate moiety or to their coordination or supramolecular properties . They are used for their bioactive properties (drug, pro-drug), for bone targeting, for the design of supramolecular or hybrid materials, for the functionalization of surfaces, for analytical purposes, for medical imaging or as phosphoantigen .
Safety and Hazards
将来の方向性
Aminophosphonic acids are an important group of medicinal compounds, and their synthesis has been a focus of considerable attention in synthetic organic chemistry as well as medicinal chemistry . They are considered to be structural analogues of the corresponding amino acids and the transition state mimics peptide hydrolysis . This opens up potential future developments and implications in medicinal chemistry .
特性
CAS番号 |
59785-86-3 |
|---|---|
分子式 |
C6H8NO4P |
分子量 |
189.11 g/mol |
IUPAC名 |
(3-amino-4-hydroxyphenyl)phosphonic acid |
InChI |
InChI=1S/C6H8NO4P/c7-5-3-4(12(9,10)11)1-2-6(5)8/h1-3,8H,7H2,(H2,9,10,11) |
InChIキー |
PWKCLOWSUDPYSF-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C=C1P(=O)(O)O)N)O |
正規SMILES |
C1=CC(=C(C=C1P(=O)(O)O)N)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![Ethyl 6-nitrobenzo[d]oxazole-2-carboxylate](/img/structure/B3191884.png)
